molecular formula C9H5BrF4O2 B8146077 Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B8146077
M. Wt: 301.03 g/mol
InChI Key: IPXJBKDDRUDXKX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate (CAS 2090828-48-9) is a high-value benzoate ester derivative engineered for advanced synthetic chemistry and pharmaceutical research. Its molecular structure incorporates bromo and fluoro substituents on an aromatic ring, making it a versatile and multifunctional synthetic intermediate. The presence of both bromine and fluorine provides distinct reactivity, allowing for sequential and selective cross-coupling reactions or further functionalization . The defining feature of this compound is the inclusion of a trifluoromethyl group (-CF3) , a key pharmacophore in modern medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group are known to significantly influence a drug molecule's bioavailability, metabolic stability, and binding affinity to target proteins . This makes the compound a particularly valuable building block in the synthesis of potential active pharmaceutical ingredients (APIs), especially for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other therapeutic agents . With a molecular formula of C9H5BrF4O2 and a molecular weight of 301.03 g/mol, this reagent is offered strictly for research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXJBKDDRUDXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination Sequence

The introduction of bromine and fluorine substituents onto the benzene ring is typically achieved through electrophilic aromatic substitution (EAS). Source indicates that bromination precedes fluorination due to the directing effects of the trifluoromethyl group. For example, bromine (Br₂) in acetic acid at -15–100°C selectively substitutes the para position relative to the trifluoromethyl group, yielding 4-bromo-2-fluoro-5-(trifluoromethyl)benzene intermediates. Subsequent fluorination using hydrogen fluoride (HF) or fluorinating agents like Selectfluor® completes the halogenation sequence.

Catalytic Bromination

Copper-based catalysts, such as CuBr or CuCl, enhance regioselectivity during bromination. In one protocol, m-trifluoromethylbenzene derivatives treated with Br₂ in the presence of Cu powder at 80°C achieved 92% bromination efficiency at the para position. The trifluoromethyl group’s strong electron-withdrawing nature directs electrophiles to specific ring positions, minimizing byproducts.

Nitration and Subsequent Functionalization

Nitro Group Introduction

Nitration of halogenated intermediates is critical for subsequent amine formation. Concentrated HNO₃ and H₂SO₄ at 0–100°C introduce nitro groups ortho to the fluorine substituent, forming 4-bromo-2-fluoro-5-(trifluoromethyl)nitrobenzene. This step requires careful temperature control to prevent over-nitration or decomposition.

Reduction to Amine

Nitro groups are reduced to amines using iron powder in acetic acid or catalytic hydrogenation. Source reports an 85% yield when using Fe powder in AcOH at 20°C for 2 hours, producing 4-bromo-2-fluoro-5-(trifluoromethyl)aniline. Alternative methods employ SnCl₂ in HCl, though iron-mediated reductions are preferred for scalability and cost efficiency.

Esterification Techniques

Methyl Ester Formation

Esterification of the carboxylic acid precursor (4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid) is achieved via Fischer esterification or alkylation. The latter method, using methyl iodide (CH₃I) and Cs₂CO₃ in DMF at 20°C, achieves 97% yield by activating the carboxylate ion for nucleophilic attack.

Table 1: Esterification Conditions and Yields

Reagent SystemSolventTemperature (°C)Yield (%)
CH₃I, Cs₂CO₃DMF2097
CH₃OH, H₂SO₄ (Fischer)CH₃OHReflux82
(CH₃O)₂SO₂, K₂CO₃Acetone6078

Direct Esterification of Acid Chlorides

Reacting 4-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride with methanol in the presence of triethylamine (Et₃N) provides an alternative pathway. This method avoids strong acids, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Multi-Step vs. Convergent Synthesis

Traditional linear synthesis (halogenation → nitration → amination → esterification) offers modularity but accumulates intermediate purification steps, reducing overall yield. Convergent approaches, such as coupling pre-functionalized fragments, may improve efficiency but require advanced coupling reagents (e.g., Pd catalysts for Suzuki reactions).

Yield Optimization Challenges

The trifluoromethyl group’s steric bulk and electron-withdrawing effects complicate regioselectivity. For instance, bromination at the para position is favored (>90%), but competing ortho substitution can occur if reaction temperatures exceed 100°C . Similarly, esterification with bulkier alcohols (e.g., tert-butanol) under standard conditions yields <50%, necessitating optimized protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, with palladium or copper catalysts.

    Coupling Reactions: Boronic acids or esters, with palladium catalysts and bases like potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Substituted benzoates

    Coupling Reactions: Biaryl compounds

    Reduction Reactions: Alcohol derivatives

Scientific Research Applications

Scientific Research Applications

Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate serves as a crucial intermediate in various scientific research applications:

1. Organic Synthesis

  • Building Block : It is utilized as a key building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds .
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles (e.g., amines or thiols), facilitating the creation of diverse derivatives.

2. Medicinal Chemistry

  • Drug Discovery : Its structural features make it a candidate for drug discovery, particularly in synthesizing fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and biological activity.
  • Biological Activity : Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

3. Material Science

  • Agrochemicals : The compound is also explored in the development of agrochemicals due to its reactivity and ability to form stable products.
  • Polymer Development : In materials science, it contributes to the synthesis of new polymers and coatings that require specific chemical properties imparted by fluorinated structures.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound in various applications:

Study Reference Application Focus Findings
Synthesis StrategiesDemonstrated successful one-pot synthesis leading to complex oxadiazole products with high yields (69–87%) using substituted benzoic acids.
Biological InteractionsInvestigated binding interactions with target enzymes; findings indicate enhanced specificity due to halogen substituents.
Organic ReactionsExplored substitution and coupling reactions illustrating versatility in forming diverse chemical entities.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate in chemical reactions involves the activation of the bromine atom for substitution or coupling reactions. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS No. Substituents Molecular Weight Key Differences
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate 2007915-72-0 4-Br, 2-F, 5-CF₃ 331.03 Reference compound
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 1193162-25-2 5-Br, 4-F, 2-OCH₃ 277.09 Methoxy (electron-donating) vs. CF₃ (electron-withdrawing); altered regiochemistry
Methyl 4-bromo-2-(trifluoromethyl)benzoate 957207-58-8 4-Br, 2-CF₃ 283.00 Absence of 5-F; reduced steric hindrance
5-Bromo-4-fluoro-2-hydroxybenzoic acid 95383-26-9 5-Br, 4-F, 2-OH 249.00 Carboxylic acid (acidic) vs. ester (hydrolytically stable)
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate 1810791-01-5 5-Br, 2-Cl, 4-CF₃ 317.49 Cl (stronger σ acceptor) vs. F; altered electronic effects
Key Observations:

Electronic Effects :

  • The trifluoromethyl group (-CF₃) in the target compound enhances electron withdrawal, stabilizing the aromatic ring against electrophilic attack compared to methoxy-containing analogs (e.g., CAS 1193162-25-2) .
  • Substitution of fluorine with chlorine (CAS 1810791-01-5) increases the compound’s electrophilicity due to chlorine’s higher electronegativity and polarizability .

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., CAS 95383-26-9) exhibit higher acidity (pKa ~2-3) compared to the esterified target compound, which is more lipophilic and hydrolytically stable .
Table 2: Application Comparison
Compound Primary Application Key Advantage
This compound Pharmaceutical intermediates Balanced electronic effects for coupling reactions
Methyl 3-amino-5-(trifluoromethyl)benzoate Drug discovery (e.g., kinase inhibitors) Amino group enables hydrogen bonding
4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole Agrochemicals Chlorine substituents enhance pesticidal activity

Physicochemical Properties

Limited data on boiling/melting points are available in the evidence, but trends can be inferred:

  • Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl or methoxy analogs, enhancing membrane permeability .
  • Stability : The ester group in the target compound is less prone to hydrolysis under acidic conditions than carboxylic acid derivatives .

Biological Activity

Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Bromine (Br) : A halogen that often enhances biological activity.
  • Fluorine (F) : Known to increase lipophilicity and metabolic stability.
  • Trifluoromethyl group (CF₃) : Enhances binding affinity to biological targets.

The molecular formula for this compound is C₉H₅BrF₄O₂, with a molecular weight of approximately 305.03 g/mol. The presence of multiple electronegative atoms significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
  • Receptor Interaction : Its halogen substituents enhance affinity for certain receptors, potentially modulating signaling pathways.
  • Cellular Effects : The trifluoromethyl group can influence cellular uptake and distribution, affecting pharmacokinetics.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Salmonella Typhimurium0.78 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Case Study: Anticancer Activity Against Breast Cancer Cells

In a recent study, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ value of approximately 10 µM. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a dual mechanism of action.

Synthetic Applications

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in:

  • Coupling Reactions : Formation of biaryl compounds.
  • Substitution Reactions : Synthesis of various derivatives for medicinal chemistry applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate?

A common approach involves sequential functionalization of a benzoate scaffold. Starting from methyl 2-fluoro-4-(trifluoromethyl)benzoate, bromination at the para-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeBr₃). Careful control of reaction temperature (0–25°C) and stoichiometry is critical to avoid over-bromination. Purification via column chromatography or recrystallization ensures high purity . Alternative routes may involve Suzuki-Miyaura coupling for late-stage introduction of substituents, though steric hindrance from the trifluoromethyl group requires optimized palladium catalysts .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when characterizing substituent positions?

Discrepancies in NMR data often arise from anisotropic effects of the trifluoromethyl group or dynamic rotational barriers. To resolve this:

  • Perform 2D NMR experiments (e.g., NOESY or HSQC) to confirm spatial proximity of protons and substituents.
  • Compare experimental 19F^{19}\text{F} NMR shifts with DFT-calculated values to validate electronic environments.
  • Use X-ray crystallography for unambiguous assignment, particularly when steric interactions distort expected splitting patterns. Contradictions in 13C^{13}\text{C} signals near 110–120 ppm may indicate residual solvent interference, necessitating rigorous drying or deuterated solvent swaps .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • LCMS : Confirm molecular weight ([M+H]⁺ expected at m/z 330.96) and monitor purity (>95% by UV at 254 nm).
  • 1H^{1}\text{H} NMR : Key signals include the methyl ester (~3.9 ppm, singlet) and aromatic protons influenced by electron-withdrawing groups (e.g., deshielded protons near 8.0–8.5 ppm).
  • 19F^{19}\text{F} NMR : Distinct signals for fluorine atoms at -60 to -70 ppm (CF₃) and -110 to -120 ppm (aryl-F) .
  • FT-IR : Confirm ester carbonyl (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization?

The trifluoromethyl group acts as a strong meta-directing, electron-withdrawing group, while the bromo and fluoro substituents exert ortho/para-directing effects. For example:

  • Electrophilic substitution (e.g., nitration) favors the position ortho to fluorine due to its +M effect, but steric hindrance from CF₃ may shift reactivity.
  • Nucleophilic aromatic substitution (SNAr) at the bromine site requires activation by electron-withdrawing groups. Kinetic studies suggest the trifluoromethyl group accelerates SNAr by polarizing the aryl ring, enabling displacement with amines or thiols under mild conditions (50–80°C) .

Advanced: How can discrepancies in reaction yields during scale-up be systematically addressed?

  • Reaction optimization : Use design of experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd/C vs. XPhos-Pd), and temperature. For SNAr, higher dielectric solvents improve ion-pair stabilization.
  • Byproduct analysis : LCMS and GC-MS can identify side products (e.g., debromination or ester hydrolysis). Quenching with aqueous NaHCO₃ minimizes acid-catalyzed degradation.
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict competing pathways and guide reagent selection. For example, steric maps can rationalize low yields in bulky amine couplings .

Basic: What precautions are necessary for handling this compound in air/moisture-sensitive reactions?

  • Store under inert gas (Ar/N₂) at 2–8°C to prevent ester hydrolysis.
  • Use anhydrous solvents (e.g., THF over molecular sieves) and syringe-transfer techniques for reactions.
  • Avoid prolonged exposure to light, as the C-Br bond is prone to homolytic cleavage, generating radicals .

Advanced: How can computational tools predict reactivity in cross-coupling reactions involving this benzoate?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom typically shows high electrophilicity (f⁻ > 0.1), favoring oxidative addition in Pd-catalyzed couplings.
  • Molecular docking : Screen potential catalysts (e.g., Pd(PPh₃)₄ vs. BrettPhos-Pd) for steric compatibility with the trifluoromethyl group.
  • Solvent effect simulations : COSMO-RS models predict solubility and transition-state stabilization in polar aprotic media .

Advanced: What strategies mitigate competing side reactions during SNAr with primary amines?

  • Temperature modulation : Lower temperatures (0–25°C) reduce base-catalyzed ester hydrolysis.
  • Protecting groups : Temporarily protect amines as Boc derivatives to prevent nucleophilic attack on the ester.
  • Additive screening : Catalytic KI or crown ethers enhance leaving-group departure, minimizing byproducts like dehalogenated aromatics .

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